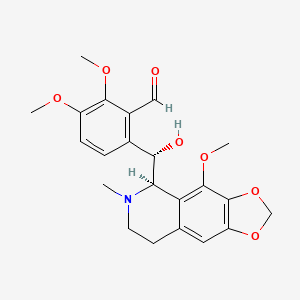

Papaveroxine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Papaveroxine is an alkaloid compound derived from the opium poppy (Papaver somniferum). It is structurally related to other opium alkaloids but differs significantly in its pharmacological properties. This compound is primarily known for its vasodilatory and antispasmodic effects, making it useful in the treatment of various smooth muscle spasms and vascular conditions .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of papaveroxine involves several key steps. One common method starts with the extraction of 3,4-dihydropapaverine hydrochloride from the opium poppy. This compound is then dissolved in water, and the pH of the solution is adjusted to greater than 7. The aqueous solution is extracted using trimethylbenzene, and a dehydrogenation reaction is carried out at temperatures ranging from 50 to 180 degrees Celsius using a dehydrogenation reaction catalyst. This process yields this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the recycling of solvents like trimethylbenzene to reduce production costs and improve safety. The use of specific catalysts and controlled reaction conditions ensures high yield and purity of the final product .

化学反応の分析

Types of Reactions

Papaveroxine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form N-oxides, which are often catalyzed by enzymes such as cytochrome P450.

Reduction: Reduction reactions can convert this compound into its dihydro derivatives.

Substitution: Various substitution reactions can occur, particularly involving the methoxy groups on the aromatic ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) is commonly used in the presence of cytochrome P450 enzymes.

Reduction: Reducing agents like sodium borohydride (NaBH4) are often employed.

Substitution: Reagents such as halogens or alkylating agents can be used under controlled conditions.

Major Products

Oxidation: this compound N-oxide.

Reduction: Dihydrothis compound.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Papaveroxine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying alkaloid synthesis and reactions.

Biology: Investigated for its effects on smooth muscle tissues and vascular systems.

Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

作用機序

Papaveroxine exerts its effects primarily through its action on smooth muscle and vascular tissues. It acts as a nonxanthine phosphodiesterase inhibitor, leading to the relaxation of smooth muscles. This relaxation is achieved by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP), which in turn reduces calcium ion concentration in the muscle cells, leading to muscle relaxation . Additionally, this compound may have direct actions on calcium channels, further contributing to its vasodilatory effects .

類似化合物との比較

Papaveroxine is often compared to other opium alkaloids such as:

Papaverine: Similar in structure but differs in its pharmacological profile and potency.

Noscapine: Another opium alkaloid with antitussive and anticancer properties.

This compound stands out due to its unique combination of vasodilatory and antispasmodic properties, making it particularly useful in treating vascular and smooth muscle disorders.

特性

IUPAC Name |

6-[(S)-hydroxy-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO7/c1-23-8-7-12-9-16-21(30-11-29-16)22(28-4)17(12)18(23)19(25)13-5-6-15(26-2)20(27-3)14(13)10-24/h5-6,9-10,18-19,25H,7-8,11H2,1-4H3/t18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLOZTFGRPYWHQ-MOPGFXCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1C(C4=C(C(=C(C=C4)OC)OC)C=O)O)OC)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@H](C4=C(C(=C(C=C4)OC)OC)C=O)O)OC)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B583143.png)

![2-[4-(Dibromomethyl)phenyl]benzoic acid](/img/structure/B583146.png)

![N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt](/img/structure/B583147.png)

![(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid](/img/structure/B583149.png)

![2-[-2[(5-Nitro-2-furanyl)methylene]hydrazinyl]acetic Acid](/img/structure/B583152.png)